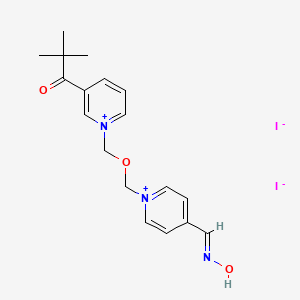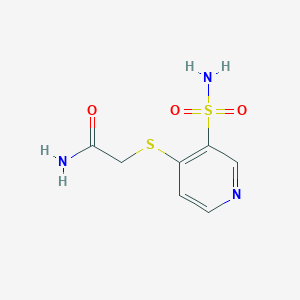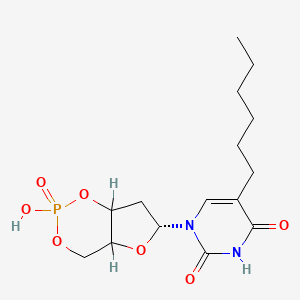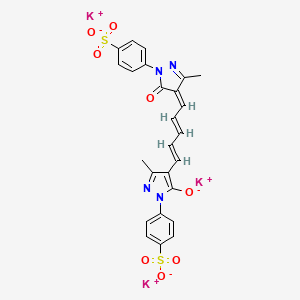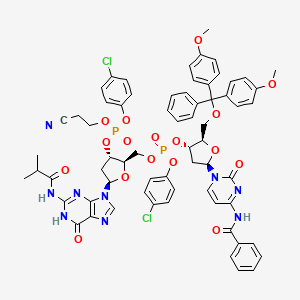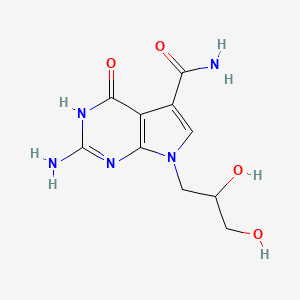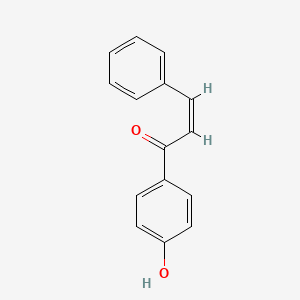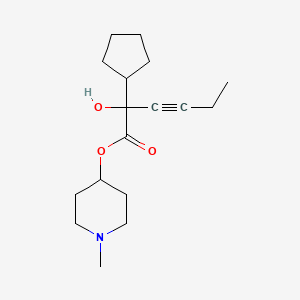
1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate is a complex organic compound with a unique structure that includes a piperidine ring, a cyclopentyl group, and a butynyl glycolate moiety
准备方法
The synthesis of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate typically involves multiple steps, including the formation of the piperidine ring and the attachment of the cyclopentyl and butynyl glycolate groups. One common method involves the use of Suzuki–Miyaura coupling, a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The specific details of the industrial production methods are often proprietary and may vary between manufacturers.
化学反应分析
1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can undergo various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one functional group with another. Common reagents for substitution reactions include halogens and nucleophiles.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may yield alcohols or amines.
科学研究应用
1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology: It is used in the study of biological systems and processes. Its interactions with biological molecules can provide insights into cellular functions and pathways.
Medicine: It has potential therapeutic applications, particularly in the development of new drugs. Its ability to interact with specific molecular targets makes it a candidate for drug discovery and development.
Industry: It is used in the production of various chemical products, including pharmaceuticals and agrochemicals.
作用机制
The mechanism of action of 1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate the activity of these targets, leading to various biological effects. The exact pathways involved depend on the specific application and the biological system being studied.
相似化合物的比较
1-Methyl-4-piperidyl cyclopentyl(1-butynyl)glycolate can be compared with other similar compounds, such as:
1-Methyl-4-piperidyl cyclopentylphenylglycolate: This compound has a similar structure but includes a phenyl group instead of a butynyl group.
Piperidine derivatives: These compounds share the piperidine ring structure and have various applications in drug discovery and development.
Cyclopentyl derivatives: These compounds share the cyclopentyl group and are used in the synthesis of various organic molecules.
The uniqueness of this compound lies in its combination of functional groups, which allows for a wide range of chemical reactions and applications.
属性
CAS 编号 |
92956-69-9 |
|---|---|
分子式 |
C17H27NO3 |
分子量 |
293.4 g/mol |
IUPAC 名称 |
(1-methylpiperidin-4-yl) 2-cyclopentyl-2-hydroxyhex-3-ynoate |
InChI |
InChI=1S/C17H27NO3/c1-3-4-11-17(20,14-7-5-6-8-14)16(19)21-15-9-12-18(2)13-10-15/h14-15,20H,3,5-10,12-13H2,1-2H3 |
InChI 键 |
NOJHANWXLFLOML-UHFFFAOYSA-N |
规范 SMILES |
CCC#CC(C1CCCC1)(C(=O)OC2CCN(CC2)C)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



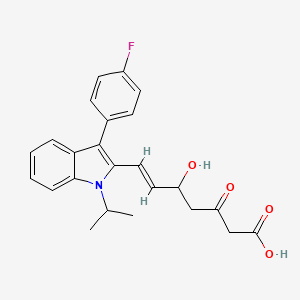
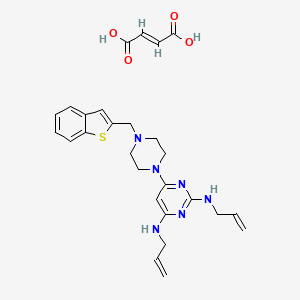
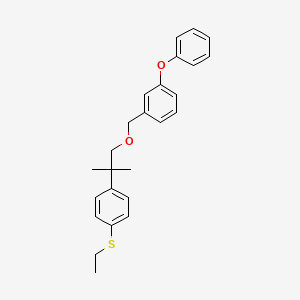
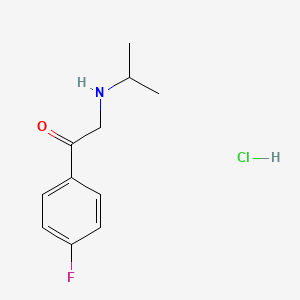
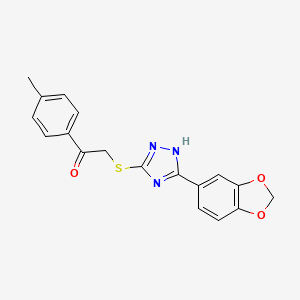
![[(3S,3aR,6S,6aS)-3-[4-(pyridine-2-carbonyl)piperazin-1-yl]-2,3,3a,5,6,6a-hexahydrofuro[3,2-b]furan-6-yl] nitrate;hydrochloride](/img/structure/B15190747.png)
